Devazepide is a synthetic, non-peptide compound that acts as a potent and selective antagonist of CCK1R [, , , , , , , , , , , , , , ]. This molecule selectively binds to CCK1R, effectively blocking the actions of cholecystokinin (CCK), a peptide hormone involved in various physiological processes like digestion, satiety, and anxiety [, , , , , , , , , , , , ]. Its high selectivity for CCK1R over the CCK2R subtype makes it a valuable tool for dissecting the physiological roles of CCK [, , , , , , , , ].
Devazepide exerts its effects by competitively binding to the CCK1R, effectively blocking the binding of the endogenous ligand, CCK [, , , ]. This competitive antagonism prevents the activation of downstream signaling pathways associated with CCK1R, ultimately inhibiting the physiological responses mediated by CCK [, , , , , , ]. One study suggests that devazepide acts as an irreversible antagonist of the CCK1R [].
Devazepide has been instrumental in exploring the involvement of CCK in regulating food intake and satiety [, , , , , , , , , , ]. Studies using devazepide administration have demonstrated its ability to:
Devazepide has been utilized to study the influence of CCK on gastric functions, including acid secretion and gastric emptying [, , ]. Research findings suggest that:
Several studies have explored the interaction between the CCK and opioid systems in pain perception, employing devazepide to elucidate the role of CCK1R [, , , ]. Findings highlight that:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: